![molecular formula C14H12N4O B2726734 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-52-2](/img/structure/B2726734.png)

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

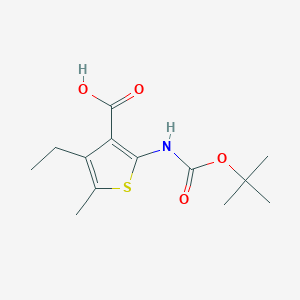

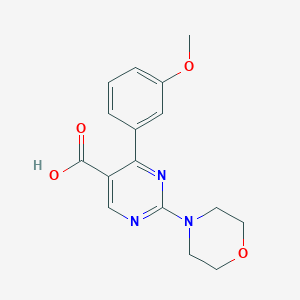

“7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12N4O . It has a molecular weight of 252.277.

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the triazole ring and two more in the pyrimidine ring . Attached to this core is a 4-methoxyphenyl group and an ethenyl group .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 255 - 257°C . Its InChI code is 1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ .Applications De Recherche Scientifique

Optical Sensing and Biological Applications

Pyrimidine derivatives, including structures akin to "7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine," have been investigated for their versatility as optical sensors and their broad spectrum of biological applications. These compounds, due to their ability to form both coordination and hydrogen bonds, make excellent candidates for sensing materials. Their significant role in biological and medicinal applications, along with their capacity as exquisite sensing materials, has been a subject of interest (Jindal & Kaur, 2021).

Optoelectronic Material Development

Pyrimidine and triazole derivatives have shown promise in the development of optoelectronic materials. Their integration into π-extended conjugated systems enhances the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells. These derivatives have proven crucial for fabricating materials with electroluminescent properties and potential applications in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer and Antibacterial Activities

Compounds featuring the triazolo[1,5-a]pyrimidine scaffold have been researched for their antibacterial activities, particularly against strains like Staphylococcus aureus. This research underscores the potential of triazolo[1,5-a]pyrimidine hybrids to act through dual or multiple antibacterial mechanisms, highlighting the scaffold's broad-spectrum antibacterial activity (Li & Zhang, 2021).

Synthesis and Therapeutic Applications

The synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives demonstrates the scaffold's versatility. These compounds, confirmed through spectral and analytical data, open pathways to new derivatives with potential therapeutic importance, indicating a fertile ground for further pharmaceutical research (Nandha kumar et al., 2001).

CNS Drug Synthesis Potential

Research into the synthesis of central nervous system (CNS) acting drugs has identified functional chemical groups in heterocycles like pyrimidines, suggesting their potential as lead molecules. The diverse pharmacological effects of these compounds underscore their significance in developing novel CNS medications (Saganuwan, 2017).

Safety and Hazards

Mécanisme D'action

The mode of action of these compounds often involves interactions with enzymes or receptors, leading to changes in cellular processes . The exact biochemical pathways affected would depend on the specific targets of the compound.

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. These properties can be influenced by the chemical structure of the compound, including factors such as its size, polarity, and stability .

The result of the compound’s action would be changes at the molecular and cellular levels, potentially leading to therapeutic effects. The exact effects would depend on the specific targets and pathways affected .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of the compound .

Propriétés

IUPAC Name |

7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-19-13-6-3-11(4-7-13)2-5-12-8-9-15-14-16-10-17-18(12)14/h2-10H,1H3/b5-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVBNOWGGKNYGM-GORDUTHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cycloheptylacetamide](/img/structure/B2726663.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726669.png)